Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an indazole moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone precursor.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the indazole intermediate.
Introduction of the Tert-butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to certain protein targets, modulating their activity and leading to various biological effects . The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate is unique due to the presence of the indazole moiety, which imparts specific biological activities and binding properties. This distinguishes it from other similar compounds that may lack the indazole ring or have different substituents .
Properties
CAS No. |
478832-07-4 |
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Molecular Formula |
C19H26N4O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl 4-[(1H-indazole-5-carbonylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N4O3/c1-19(2,3)26-18(25)23-8-6-13(7-9-23)11-20-17(24)14-4-5-16-15(10-14)12-21-22-16/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,20,24)(H,21,22) |
InChI Key |
OGYAPCNXMRYEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
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